molecular formula C12H18N2O5 B13552442 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid

5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid

Cat. No.: B13552442
M. Wt: 270.28 g/mol
InChI Key: UDFWFFNEPRPVLS-UHFFFAOYSA-N
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Description

5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, allowing selective reactions at other sites. Deprotection typically occurs under acidic conditions:

ReagentConditionsOutcomeYieldSource
Trifluoroacetic acid (TFA)Dichloromethane, 0–25°CFree amine + CO₂ + tert-butanol>90%
HCl (4M in dioxane)25°C, 2–4 hFree amine hydrochloride salt85–95%

Mechanism : Protonation of the Boc carbonyl oxygen followed by cleavage of the carbamate linkage generates a transient carbamic acid, which decomposes to release CO₂ and the free amine.

Oxazole Ring Functionalization

The 1,2-oxazole (isoxazole) ring undergoes electrophilic substitution and transition-metal-catalyzed coupling reactions. Key transformations include:

C–H Arylation

Using nickel or palladium catalysts, the oxazole’s C4 position (adjacent to the nitrogen) can be arylated:

Reagents/CatalystsSubstratesConditionsProductYieldSource
Ni(CyPAd-DalPhos)Aryl chloridesDMF, 80°C, 12 hC4-aryl-substituted oxazole70–85%

Mechanism : Oxidative addition of the aryl halide to the Ni(0) catalyst, followed by C–H activation and reductive elimination .

Nucleophilic Substitution

Electron-deficient oxazoles may undergo nucleophilic attack at the C5 position, though this is less common in the presence of electron-withdrawing substituents (e.g., carboxylic acid) .

Carboxylic Acid Derivatives

The carboxylic acid group participates in standard derivatization reactions:

Reaction TypeReagentsConditionsProductYieldSource
EsterificationSOCl₂, ROHReflux, 4–6 hAlkyl/aryl esters80–95%
Amide FormationEDCl, HOBt, amineDMF, 25°C, 12 hAmide derivatives75–90%
ReductionLiAlH₄THF, 0°C to refluxAlcohol derivative60–75%

Example : Conversion to the methyl ester facilitates peptide coupling or further functionalization of the oxazole ring.

Condensation and Cyclization Reactions

The carboxylic acid and amine (post-Boc deprotection) enable cyclization to form bicyclic structures:

ReagentsConditionsProductYieldSource
HATU, DIPEADMF, 25°C, 24 hOxazole-fused β-lactam65%

Mechanism : Activation of the carboxylic acid as an acyloxyphosphonium intermediate, followed by intramolecular nucleophilic attack by the amine .

Oxazole Ring Oxidation

While the oxazole ring is generally stable, strong oxidants can modify its structure:

ReagentConditionsOutcomeYieldSource
MnO₂ (activated)Isopropyl acetate, 40°COxazole N-oxide40%

Limitation : Low yields due to competing decomposition pathways .

Scientific Research Applications

5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid, also known by its chemical structure and CAS number 2062593-99-9, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylic acid is C23H28FN5O5C_{23}H_{28}FN_5O_5, with a molecular weight of approximately 473.5 g/mol. The compound features an oxazole ring and a tert-butoxycarbonyl protecting group which may influence its biological interactions.

Anticancer Activity

Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study demonstrated that oxazole-based compounds could inhibit the growth of human cancer cells with IC50 values in the micromolar range, suggesting potential for further development as therapeutic agents .

Table 1: Cytotoxicity of Oxazole Derivatives

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BA5495
Compound CMCF78

The mechanism by which oxazole derivatives exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, some studies have reported that these compounds can modulate protein-protein interactions (PPIs) and inhibit proteolytic activities in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that oxazole derivatives can exhibit antimicrobial activity. The structural characteristics of these compounds may enhance their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMicroorganismZone of Inhibition (mm)MIC (µg/mL)
Compound DE. coli1510
Compound ES. aureus205

Case Studies

  • Study on Cancer Cell Lines : A recent investigation explored the effects of various oxazole derivatives on human cancer cell lines such as HeLa and A549. The study found that certain modifications to the oxazole structure significantly increased cytotoxicity, highlighting the importance of chemical structure in drug design .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of oxazole derivatives against several bacterial strains. The results indicated that modifications to the side chains could enhance antimicrobial efficacy, providing a pathway for developing new antibiotics .

Properties

Molecular Formula

C12H18N2O5

Molecular Weight

270.28 g/mol

IUPAC Name

5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)14-19-8/h6H,1-5H3,(H,13,17)(H,15,16)

InChI Key

UDFWFFNEPRPVLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=NO1)C(=O)O

Origin of Product

United States

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